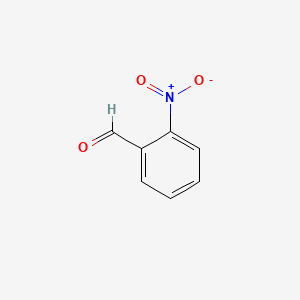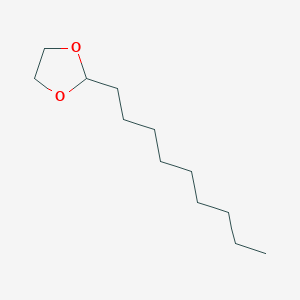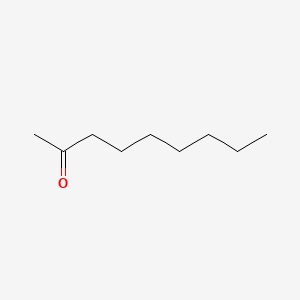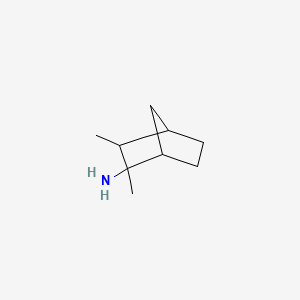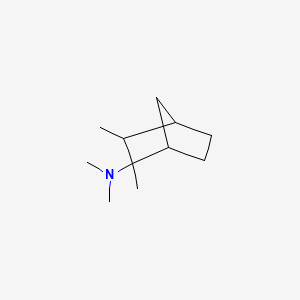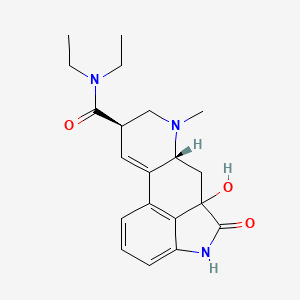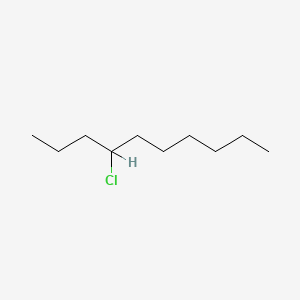
4-Chlorodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorodecane is a biochemical.
Aplicaciones Científicas De Investigación
Electrochemical Degradation and Mineralization
- The degradation and mineralization of 4-chlorophenol (4-CP), a compound related to 4-Chlorodecane, can be achieved through electrochemical oxidation processes. For instance, a study demonstrated the effective mineralization of 4-CP using electrochemical methods with Ti/RuO2 anodes. This research focused on understanding the evolution of chlorine-related species and the formation of various inorganic ions during the process (Qiao et al., 2021).
Photocatalytic Degradation
- The photocatalytic properties of various industrial TiO2 catalysts were investigated for the degradation of 4-chlorophenol, a similar compound to 4-Chlorodecane. This study aimed to compare the efficiencies of these catalysts in treating contaminated waters and understanding the influence of physical characteristics like surface area on photocatalytic activity (Guillard et al., 1999).
Selective Electrochemical Degradation
- The selective electrochemical degradation of 4-chlorophenol at a Ti/RuO2-IrO2 anode in chloride-rich wastewater represents another area of research relevant to 4-Chlorodecane. This study explored the influence of operational parameters like current density and chloride concentration on the degradation process, highlighting the potential for selective degradation in complex wastewater matrices (De Coster et al., 2017).
Anodic Destruction
- Research on the anodic destruction of 4-chlorophenol solutions using dimensional stable anodes (DSA) provides insights into the electrochemical oxidation process, efficiency, and parameters influencing the destruction of compounds like 4-Chlorodecane (Azzam et al., 2000).
Electrochemical Mineralization
- A study on the electrochemical mineralization of chlorophenol by ruthenium oxide coated titanium electrodes examined the degradation mechanism and efficiency under various process conditions. This research offers a perspective on the mineralization of chlorinated compounds, which is pertinent to 4-Chlorodecane (Chauhan et al., 2016).
Propiedades
Número CAS |
999-49-5 |
|---|---|
Nombre del producto |
4-Chlorodecane |
Fórmula molecular |
C10H21Cl |
Peso molecular |
176.72 g/mol |
Nombre IUPAC |
4-chlorodecane |
InChI |
InChI=1S/C10H21Cl/c1-3-5-6-7-9-10(11)8-4-2/h10H,3-9H2,1-2H3 |
Clave InChI |
SFSRUCSICQYPSN-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCC)Cl |
SMILES canónico |
CCCCCCC(CCC)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4-Chlorodecane; (+/-)-4-Chlorodecane; 4-Chlorodecane; Decane, 4-chloro-. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



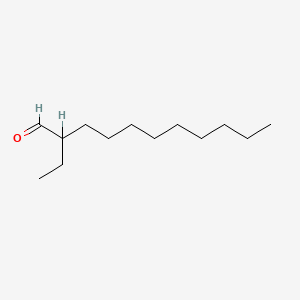
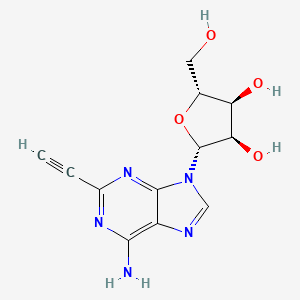
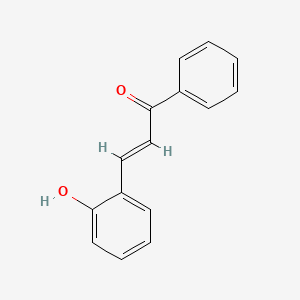
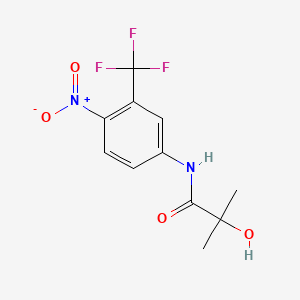
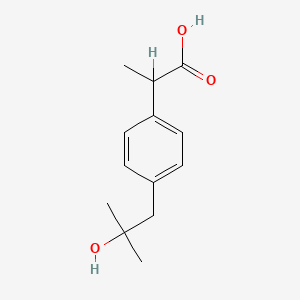
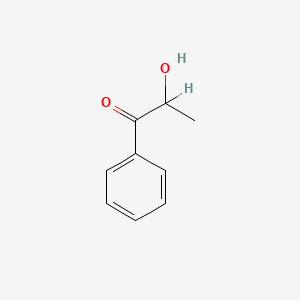
![(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1664088.png)
![(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal](/img/structure/B1664091.png)
